molecular formula C12H7NO2S B13975101 1-Nitrodibenzothiophene CAS No. 86689-93-2

1-Nitrodibenzothiophene

Cat. No.: B13975101
CAS No.: 86689-93-2
M. Wt: 229.26 g/mol
InChI Key: KQMDOQZISNQQOT-UHFFFAOYSA-N
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Description

1-Nitrodibenzothiophene is an organic compound that belongs to the class of nitroaromatic compounds. It is derived from dibenzothiophene, which is a sulfur-containing heterocyclic aromatic compound. The nitro group (-NO2) attached to the dibenzothiophene structure significantly alters its chemical properties and reactivity. This compound is of interest in various fields, including organic synthesis, environmental chemistry, and materials science.

Preparation Methods

1-Nitrodibenzothiophene can be synthesized through several methods, primarily involving the nitration of dibenzothiophene. The nitration process typically employs a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and reaction time, are carefully controlled to achieve the desired product. Industrial production methods may involve continuous-flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

1-Nitrodibenzothiophene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group influences the reactivity of the aromatic ring. .

Major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields aminodibenzothiophene.

Scientific Research Applications

1-Nitrodibenzothiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Nitrodibenzothiophene involves its interaction with various molecular targets and pathways. The nitro group is highly electron-withdrawing, which affects the electron density of the aromatic ring and influences its reactivity. This compound can participate in redox reactions, where it acts as an electron acceptor or donor, depending on the reaction conditions .

Comparison with Similar Compounds

1-Nitrodibenzothiophene can be compared with other nitroaromatic compounds and dibenzothiophene derivatives:

This compound is unique due to the presence of both the nitro group and the sulfur atom in its structure, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

86689-93-2

Molecular Formula

C12H7NO2S

Molecular Weight

229.26 g/mol

IUPAC Name

1-nitrodibenzothiophene

InChI

InChI=1S/C12H7NO2S/c14-13(15)9-5-3-7-11-12(9)8-4-1-2-6-10(8)16-11/h1-7H

InChI Key

KQMDOQZISNQQOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=C3S2)[N+](=O)[O-]

Origin of Product

United States

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